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Compound of Interest

Compound Name: 7-Methoxyindoline-2,3-dione

Cat. No.: B187970

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-
Methoxyindoline-2,3-dione (also known as 7-Methoxyisatin). Due to the limited availability of
directly published experimental spectra, this document combines known factual data, such as
molecular weight and exact mass, with predicted spectroscopic values based on the analysis of
closely related compounds and established principles of spectroscopic interpretation. Detailed
experimental protocols for acquiring such data are also provided.

Chemical Information

Property Value

Chemical Name 7-Methoxyindoline-2,3-dione
Synonym 7-Methoxyisatin

CAS Number 84575-27-9

Molecular Formula CoH7NO3[1]

Molecular Weight 177.16 g/mol

Exact Mass 177.042593085 Da

Spectroscopic Data
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The following tables summarize the expected spectroscopic data for 7-Methoxyindoline-2,3-
dione. It is important to note that the NMR and IR data are predicted and should be confirmed
by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data (500 MHz, CDCIs)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~9.5-105 brs 1H N-H
~72-74 t 1H Ar-H (H5)
~6.8-7.0 d 1H Ar-H (H4 or H6)
~6.7-6.9 d 1H Ar-H (H4 or H6)
~3.9-4.1 S 3H -OCHs

Table 2: Predicted 3C NMR Spectral Data (125 MHz, CDCls)

Chemical Shift (6, ppm) Assighment
~183 - 185 C=0 (C3)

~158 - 160 C=0 (C2)

~150 - 152 Ar-C (C7a)

~148 - 150 Ar-C (C7)

~138 - 140 Ar-CH (C5)

~118 - 120 Ar-C (C3a)

~115 - 117 Ar-CH (C4 or C6)
~110- 112 Ar-CH (C4 or C6)
~56 - 58 -OCHs
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Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

~3200 - 3400 Medium, Broad N-H Stretch

~3100 - 3000 Weak Aromatic C-H Stretch

~2950 - 2850 Weak Aliphatic C-H Stretch (-OCHs3)
~1740 - 1760 Strong C=0 Stretch (Amide, C2)
~1720 - 1740 Strong C=0 Stretch (Ketone, C3)
~1600 - 1620 Medium C=C Stretch (Aromatic)
~1450 - 1500 Medium C=C Stretch (Aromatic)
~1250 - 1300 Strong C-O Stretch (Aryl Ether)
~1000 - 1100 Medium C-O Stretch (Aryl Ether)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Parameter

Value

lonization Mode

Electrospray lonization (ESI)

[M+H]* (Calculated) 178.04987
[M+Na]* (Calculated) 200.03181
[M-H]~ (Calculated) 176.03531

Monoisotopic Mass

177.04259 Da[1]

Experimental Protocols

© 2025 BenchChem. All rights reserved.

3/7 Tech Support


https://pubchemlite.lcsb.uni.lu/e/compound/4088910
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b187970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The following are generalized protocols for obtaining the spectroscopic data for 7-
Methoxyindoline-2,3-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 7-Methoxyindoline-2,3-dione in approximately
0.6 mL of a suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in a clean, dry 5 mm NMR
tube.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16
ppm.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of
200-250 ppm.

o Reference the spectrum to the solvent peak.

o Data Processing: Process the raw data using appropriate NMR software to perform Fourier
transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

e Sample Preparation (ATR Method):

o Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
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o Place a small amount of the solid 7-Methoxyindoline-2,3-dione sample directly onto the
crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

e Acquisition:
o Record the spectrum, typically in the range of 4000-400 cm™1,
o Co-add 16-32 scans to improve the signal-to-noise ratio.

o Collect a background spectrum of the empty ATR crystal prior to sample analysis and
subtract it from the sample spectrum.

« Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)

e Sample Preparation: Prepare a dilute solution of 7-Methoxyindoline-2,3-dione (e.g., 1
mg/mL) in a suitable solvent such as methanol or acetonitrile.

e Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)

source.

e Acquisition:
o Infuse the sample solution into the ESI source at a constant flow rate.
o Acquire the mass spectrum in both positive and negative ion modes.

o For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF)
mass analyzer to obtain the exact mass.

o Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ions (e.g., [M+H]*,
[M+Na]*, [M-H]~) and compare the experimental exact mass with the calculated value to
confirm the elemental composition.
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Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 7-Methoxyindoline-2,3-dione.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
7-Methoxyindoline-2,3-dione.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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